REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[CH:4][C:3]=1[CH2:12]O.O=S(Cl)[Cl:16]>>[Cl:1][C:2]1[C:3]([CH2:12][Cl:16])=[CH:4][N:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1
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Name
|
|
Quantity
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90 g
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Type
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reactant
|
Smiles
|
ClC1=C(C=NC(=C1)C(F)(F)F)CO
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Name
|
|
Quantity
|
700 mL
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Type
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reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was refluxed for 1 hour
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Duration
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1 h
|
Type
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CONCENTRATION
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Details
|
The mixture was concentrated
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Type
|
ADDITION
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Details
|
the residue was poured into water (1 L)
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (500 mL*3)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1CCl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |